molecular formula C11H20N2O2 B1374386 tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate CAS No. 1400808-13-0

tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate

Cat. No. B1374386
M. Wt: 212.29 g/mol
InChI Key: VERHYGQTHIOMQC-IWSPIJDZSA-N
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Description

This compound, also known as tert-butyl (1R,4R)-2,5-diazabicyclo [2.2.1]heptane-2-carboxylate, is a chemical substance with the InChI code 1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-4-8(12)5-11-7/h7-8,11H,4-6H2,1-3H3/t7-,8-/m1/s1 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-4-8(12)5-11-7/h7-8,11H,4-6H2,1-3H3/t7-,8-/m1/s1 . This indicates that the compound has a bicyclic structure with a carbamate functional group attached to a tert-butyl group.

Scientific Research Applications

Synthesis and Structural Studies

  • Conformational Analysis and Synthesis of Analogs : The molecule has been utilized in the synthesis of analogs such as glutamic acid analogs, demonstrating its versatility in molecular design (Hart & Rapoport, 1999).

  • Development of Scalable Synthetic Routes : Efficient, scalable synthetic routes have been developed for the enantiomerically pure forms of related tert-butyl azabicycloheptane derivatives, highlighting its significance in large-scale organic synthesis (Maton et al., 2010).

  • Innovations in Organic Chemistry : Its synthesis involves innovative organic chemistry techniques, such as transannular alkylation, demonstrating its role in advancing chemical synthesis methodologies (Campbell et al., 2009).

Application in Drug Development and Molecular Probes

  • Use in Peptidomimetics : The molecule's derivatives have been explored for the generation of peptidomimetics, serving as a scaffold for potential therapeutic agents (Moreno‐Vargas et al., 2003).

  • Investigation of Molecular Interactions : It has been employed in studying molecular interactions, such as binding affinities and receptor targeting, offering insights into drug-receptor dynamics (Eigenmann et al., 1989).

Methodological Contributions and Chemical Intermediates

  • Chemical Intermediate in Synthesis : The molecule serves as an intermediate in various synthetic pathways, aiding in the construction of more complex molecular structures (Li et al., 2012).

  • Advancements in Chiral Synthesis : Its use in chirospecific syntheses underscores its importance in producing optically pure compounds, crucial for chiral drug development (Campbell & Rapoport, 1996).

properties

IUPAC Name

tert-butyl N-[(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-5-8-4-7(9)6-12-8/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERHYGQTHIOMQC-IWSPIJDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CC1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]2C[C@@H]1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate

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